![molecular formula C26H24N2O6S2 B2385071 4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide CAS No. 477485-18-0](/img/structure/B2385071.png)
4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide
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Overview
Description
The compound is a complex organic molecule with multiple phenyl (benzene) rings and methoxy (-OCH3) groups . It also contains a sulfonylamino group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by its multiple phenyl rings and functional groups. The presence of these groups would likely influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the methoxy groups in this compound could influence its solubility, while the phenyl rings could contribute to its stability .Scientific Research Applications
Application in Perovskite Solar Cells
This compound has been used in the development of stable perovskite solar cells . It has shown better thermal stability than spiro-OMeTAD, a commonly used hole transport material . The perovskite solar cells employing this compound showed a comparable power conversion efficiency with that of spiro-OMeTAD .
Synthesis of Photoluminescent Compounds
The compound has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition . This process is important in the development of materials with unique optical properties.
Inhibitor of Protein-Protein Interaction
The compound has been used as an inhibitor of the protein-protein interaction (PPI) between kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) . This interaction is a promising target for the prevention and treatment of oxidative stress-related inflammatory diseases .
Application in Dyeing Performance
The compound has been used in the synthesis of novel bis azo dyes derived from benzidine . These dyes have been used in textile, printing, paper manufacturing, etc . Additionally, azo substances are used for biocidal treatment of textile materials, such as antiseptics, antineoplastics, antidiabetics and antitumor .
Synthesis of Trisubstituted 1,2,4-Triazoles
The compound has been used along with an arylboronic acid and sodium azide in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles . These triazoles have various applications in medicinal chemistry due to their diverse biological activities.
Treatment of Metabolic Disorders
Mechanism of Action
Mode of Action
It is known that sulfonamide compounds often act as inhibitors of enzymes, potentially altering the function of these enzymes and leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to identify the exact biochemical pathways it affects . Sulfonamide compounds are generally known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth .
Pharmacokinetics
As a result, its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S2/c1-33-23-11-15-25(16-12-23)35(29,30)27-21-7-3-19(4-8-21)20-5-9-22(10-6-20)28-36(31,32)26-17-13-24(34-2)14-18-26/h3-18,27-28H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHNQZWXTDWNNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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